4-(2-Benzofuranyl)-2,6-dibromo-phenol 4-(2-Benzofuranyl)-2,6-dibromo-phenol Benzbromarone Impurity 2 is an impurity of benzbromarone.
Brand Name: Vulcanchem
CAS No.: 51073-15-5
VCID: VC0194454
InChI: InChI=1S/C14H8Br2O2/c15-10-5-9(6-11(16)14(10)17)13-7-8-3-1-2-4-12(8)18-13/h1-7,17H
SMILES: C1=CC=C2C(=C1)C=C(O2)C3=CC(=C(C(=C3)Br)O)Br
Molecular Formula: C14H8Br2O2
Molecular Weight: 368.03

4-(2-Benzofuranyl)-2,6-dibromo-phenol

CAS No.: 51073-15-5

Cat. No.: VC0194454

Molecular Formula: C14H8Br2O2

Molecular Weight: 368.03

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-(2-Benzofuranyl)-2,6-dibromo-phenol - 51073-15-5

Specification

CAS No. 51073-15-5
Molecular Formula C14H8Br2O2
Molecular Weight 368.03
IUPAC Name 4-(1-benzofuran-2-yl)-2,6-dibromophenol
Standard InChI InChI=1S/C14H8Br2O2/c15-10-5-9(6-11(16)14(10)17)13-7-8-3-1-2-4-12(8)18-13/h1-7,17H
SMILES C1=CC=C2C(=C1)C=C(O2)C3=CC(=C(C(=C3)Br)O)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two distinct aromatic systems:

  • A benzofuran ring (1-benzofuran-2-yl group), comprising a fused benzene and furan ring, which contributes π-electron density and planar rigidity.

  • A 2,6-dibromophenol group, where bromine atoms occupy the ortho positions relative to the phenolic hydroxyl group .

The IUPAC name, 4-(1-benzofuran-2-yl)-2,6-dibromophenol, reflects this arrangement (Figure 1). Spectroscopic characterization via 1H^1\text{H}-NMR would reveal distinct proton environments:

  • Benzofuran protons: aromatic signals at δ 6.8–7.5 ppm (coupling patterns dependent on substitution).

  • Phenolic -OH: broad singlet near δ 5.5 ppm (exchangeable).

  • Bromine’s electron-withdrawing effect deshields adjacent protons, shifting resonances downfield .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC14H8Br2O2\text{C}_{14}\text{H}_{8}\text{Br}_{2}\text{O}_{2}
Molecular Weight368.03 g/mol
SMILESC1=CC=C2C(=C1)C=C(O2)C3=CC(=C(C(=C3)Br)O)Br
Melting PointNot reported (analog: 36–39°C for 2,4-dibromophenol)
LogP (Octanol-Water)Estimated >3 (high lipophilicity)

Reactivity and Stability

The phenolic -OH group enables acid-base behavior (pKa ~9–10), facilitating deprotonation under alkaline conditions. Bromine substituents direct electrophilic substitution to the para position relative to existing bromines, though steric hindrance may limit reactivity. The benzofuran moiety’s electron-rich furan oxygen enhances susceptibility to electrophilic attack at the 5-position .

Stability Considerations:

  • Photolabile due to aryl bromide bonds; prolonged UV exposure may degrade the compound.

  • Susceptible to oxidative cleavage of the furan ring under strong oxidizing conditions .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis is reported for 4-(2-benzofuranyl)-2,6-dibromo-phenol, analogous methodologies suggest a multi-step approach:

  • Benzofuran Synthesis:

    • Coupling of o-halophenols with acetylene derivatives via Sonogashira coupling, forming 2-arylbenzofurans .

    • Example: Reaction of 2-iodophenol with phenylacetylene using Pd/Cu catalysts yields 2-phenylbenzofuran .

  • Bromination:

    • Electrophilic bromination of 4-(2-benzofuranyl)phenol using N\text{N}-bromosuccinimide (NBS) in dichloromethane .

    • Critical Parameters:

      • Stoichiometric control (2 eq. NBS) for dibromination at 2,6-positions.

      • Temperature modulation (23°C) to prevent over-bromination .

Table 2: Bromination Conditions from Analogous Reactions

ReagentSolventTemperatureYieldSource
NBS + iPr2NH\text{iPr}_2\text{NH}CH2Cl2\text{CH}_2\text{Cl}_223°C79%

Purification and Scalability

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane eluents.

  • Crystallization: Ethanol-water mixtures precipitate high-purity product (>95%) .

  • Challenges:

    • Regioselectivity in bromination (avoiding 3,5-dibromo byproducts).

    • Handling hygroscopic intermediates .

Analytical Characterization

Spectroscopic Techniques

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z 368 ([M]+^+) with isotopic pattern characteristic of two bromine atoms (1:2:1 ratio for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) .

  • IR Spectroscopy:

    • Broad O-H stretch at 3200–3400 cm1^{-1}.

    • C-Br stretches at 550–650 cm1^{-1} .

Chromatographic Methods

  • HPLC: Reverse-phase C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time ~12–14 min.

  • Impurity Profiling: Detected as 0.1–0.5% in benzbromarone formulations using USP methods .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator